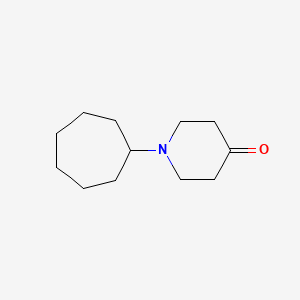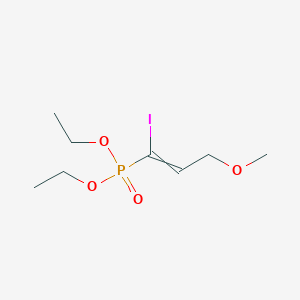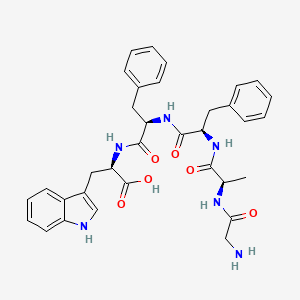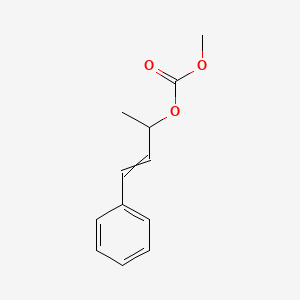![molecular formula C15H17ClN2O4 B12608197 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and the introduction of the chloro, tert-butyl, and ethyl ester groups. The synthetic route typically starts with the preparation of the pyridine ring, followed by the formation of the pyrrole ring through cyclization reactions. The chloro group is introduced via halogenation, and the ester groups are added through esterification reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to the modulation of various cellular pathways, such as signal transduction, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester can be compared with other pyrrolopyridine derivatives, such as:
- 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-, 1-(1,1-dimethylethyl) 2-ethyl ester
- 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-fluoro-, 1-(1,1-dimethylethyl) 2-ethyl ester These compounds share a similar core structure but differ in the substituents attached to the pyrrolo[2,3-b]pyridine ring. The unique properties of this compound, such as its specific functional groups, contribute to its distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C15H17ClN2O4 |
|---|---|
Peso molecular |
324.76 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl 6-chloropyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17ClN2O4/c1-5-21-13(19)10-8-9-6-7-11(16)17-12(9)18(10)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 |
Clave InChI |
WVCAQFKHILUAKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)N=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)

![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)


![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)


![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)
![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)

![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![3-[2-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12608200.png)
